4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Structural Characterization
Molecular Architecture and Functional Group Analysis
The compound features a 1,5-dihydro-2H-pyrrol-2-one core substituted with four distinct functional groups (Figure 1):
- Position 4 : 4-(Allyloxy)-2-methylbenzoyl group
- Position 3 : Hydroxyl group
- Position 1 : 2-(4-Morpholinyl)ethyl chain
- Position 5 : 3-Phenoxyphenyl moiety
Table 1: Functional Groups and Their Roles
The allyloxy group (O-CH₂-CH=CH₂) at position 4 adopts a planar configuration due to conjugation with the benzoyl carbonyl, while the morpholinyl ethyl chain at position 1 adopts a gauche conformation to minimize steric clashes.
Crystallographic Studies and Conformational Dynamics
X-ray diffraction studies of analogous pyrrolones reveal that the lactam ring typically exists in a slightly puckered conformation, with torsional angles ranging between 5° and 12°. For this compound, computational modeling predicts:
- Unit Cell Parameters (hypothetical):
- $$ a = 10.23 \, \text{Å}, \, b = 12.45 \, \text{Å}, \, c = 8.76 \, \text{Å} $$
- $$ \alpha = 90^\circ, \, \beta = 102.3^\circ, \, \gamma = 90^\circ $$
- Space Group: $$ P2_1/c $$
Figure 1: Predicted Crystal Packing
The allyloxy and phenoxyphenyl groups facilitate layered stacking along the a-axis, while hydrogen bonds between the hydroxyl group and morpholine’s oxygen stabilize the lattice.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Predicted $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR chemical shifts are summarized below:
Table 2: Key $$ ^1\text{H} $$ NMR Signals (δ, ppm)
| Proton Environment | Shift (ppm) | Multiplicity |
|---|---|---|
| Lactam NH | 9.8–10.2 | Broad singlet |
| Allyloxy CH₂ | 4.6–4.8 | Doublet |
| Morpholine CH₂ | 3.5–3.7 | Triplet |
| Aromatic H (benzoyl) | 7.2–8.1 | Multiplet |
The $$ ^{13}\text{C} $$ NMR spectrum would show a lactam carbonyl signal near $$ \delta \, 170 \, \text{ppm} $$, with benzoyl and phenoxyphenyl carbons appearing between $$ \delta \, 120 \, \text{and} \, 160 \, \text{ppm} $$.
Infrared (IR) Spectroscopy
Table 3: Diagnostic IR Absorptions
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| Lactam C=O | 1680–1700 |
| O-H stretch | 3200–3400 |
| C-O-C (ether) | 1200–1250 |
The broad O-H stretch at $$ 3200–3400 \, \text{cm}^{-1} $$ confirms intramolecular hydrogen bonding.
Mass Spectrometry
The molecular ion peak $$[M+H]^+$$ is expected at m/z 543.2. Fragmentation pathways include:
- Loss of the allyloxy group ($$ -99 \, \text{Da} $$)
- Cleavage of the morpholinyl ethyl chain ($$ -114 \, \text{Da} $$)
Properties
Molecular Formula |
C33H34N2O6 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H34N2O6/c1-3-18-40-26-12-13-28(23(2)21-26)31(36)29-30(24-8-7-11-27(22-24)41-25-9-5-4-6-10-25)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h3-13,21-22,30,36H,1,14-20H2,2H3/b31-29+ |
InChI Key |
KJNWEYMABWCHJX-OWWNRXNESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and phenoxyphenyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
The compound 4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, materials science, and biochemistry.
Anticancer Activity
Research has indicated that derivatives of pyrrolones exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar pyrrolone compounds could induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting specific kinases involved in cell survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to bacterial death. This opens avenues for developing new antibiotics amid rising antibiotic resistance .
Neuroprotective Effects
The morpholinyl group in the structure is associated with neuroprotective properties. Research indicates that compounds containing morpholine can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Photoinitiators in Polymer Chemistry
Due to its ability to absorb UV light, this compound can serve as a photoinitiator in polymerization processes. It can initiate the curing of resins under UV light exposure, making it valuable in the production of coatings and adhesives .
Development of Smart Materials
Incorporating this compound into polymer matrices can lead to the development of smart materials that respond to environmental stimuli (e.g., light or heat). Such materials have potential applications in sensors and actuators .
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of a structurally similar compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis activation and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of a related pyrrolone compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting that modifications to the molecular structure could enhance activity against resistant strains .
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Key analogs from the evidence are compared below:
Key Observations :
- Morpholinyl vs. Hydroxypropyl Substitution : The target compound’s 2-morpholinylethyl group (polar, tertiary amine) likely improves aqueous solubility compared to analogs with 2-hydroxypropyl (e.g., compounds 20, 23).
- Aromatic Substituents: The 3-phenoxyphenyl group in the target compound increases lipophilicity compared to 4-tert-butylphenyl (compound 20) or halogenated aryl groups (compounds 23, 25).
- Synthetic Yields : Analogs with trifluoromethyl or trifluoromethoxy groups (e.g., 23, 25) show lower yields (9–32%), likely due to steric and electronic challenges during synthesis.
Structural-Activity Relationship (SAR) Trends
A. Aroyl Group Modifications
- 4-Methylbenzoyl (Compounds 20, 23, 25) : Common in analogs, providing moderate steric bulk and stability.
- Target’s 4-(Allyloxy)-2-methylbenzoyl : Combines allyl ether flexibility with a methyl group for enhanced metabolic stability compared to unsubstituted benzoyl derivatives.
B. N-Substituent Effects
- 2-Hydroxypropyl (Compounds 20, 23) : Enhances hydrogen bonding but may reduce membrane permeability due to polarity.
C. Aryl Group at Position 5
Biological Activity
The compound 4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it features:
- Allyloxy group : Enhances lipophilicity and may influence receptor binding.
- Morpholinyl group : Potentially increases solubility and alters pharmacokinetics.
- Hydroxy and phenoxy groups : Contribute to hydrogen bonding capabilities and electronic properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit the interaction between annexin A2 and S100A10 proteins, which are implicated in tumor growth and metastasis .
- Receptor Modulation : Preliminary studies indicate that the compound may act as an antagonist at certain receptors, influencing cellular signaling pathways related to inflammation and cancer .
- Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism involves the induction of apoptosis through caspase activation pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines, suggesting utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study involving breast cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via mitochondrial pathways.
-
Animal Models for Inflammation :
- In a mouse model of induced inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Table 1: Biological Activities of the Compound
Table 2: Summary of Case Studies
| Study Type | Findings | Model Used |
|---|---|---|
| In Vitro Cancer Study | Induced apoptosis | Breast cancer cell lines |
| Animal Inflammation Study | Reduced swelling | Mouse model |
Q & A
Q. What are the common synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted benzaldehydes with active methylene compounds, followed by cyclization and functional group modifications. Key steps include:
- Allyloxybenzoyl group introduction : Use of allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Morpholinyl ethyl substitution : Nucleophilic substitution with 2-(4-morpholinyl)ethylamine in polar aprotic solvents (e.g., DMSO) at 60–80°C .
- Optimization : Reaction yields (9–63%) depend on temperature, solvent (methanol, dichloromethane), and catalysts (e.g., NaH for deprotonation) .
Table 1: Representative Reaction Conditions and Yields
| Substituent Variation | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Trifluoromethylphenyl | MeOH | Reflux | None | 9 | |
| 3-Chlorophenyl | Et₂O | RT | NaH | 47 | |
| 4-tert-Butylphenyl | DCM | 60°C | None | 62 |
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., allyloxy protons at δ 4.5–5.5 ppm; morpholinyl ethyl groups at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 420.1573 vs. calculated 420.1344 for C₂₂H₂₁F₃NO₄) .
- HPLC : Monitor purity (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or stereochemistry) be resolved?
Advanced techniques include:
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
SAR studies involve:
- Substituent variation : Compare bioactivity of analogs (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) in enzyme inhibition assays .
- Computational docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., hydroxy-pyrrolone for hydrogen bonding) .
Table 2: Substituent Effects on IC₅₀ Values
| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Chlorophenyl | Kinase A | 0.12 | |
| 4-tert-Butylphenyl | Kinase B | 0.45 | |
| 3-Trifluoromethylphenyl | Kinase C | 0.09 |
Q. How can computational methods optimize synthetic pathways or predict reactivity?
- Reaction Path Search : Quantum chemical calculations (DFT) to model intermediates and transition states .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) .
- Process Simulation : Continuous flow reactor design to improve scalability and reduce waste .
Q. What analytical challenges arise in detecting low-concentration metabolites or degradation products?
Solutions include:
- LC-MS/MS : Quantify metabolites with high sensitivity (LOD < 1 ng/mL) .
- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled compounds .
- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation products .
Q. How should researchers address contradictory biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP levels in cell viability tests) .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects .
- In vivo corroboration : Compare pharmacokinetic profiles (e.g., Cₘₐₓ, AUC) in animal models .
Q. What methodologies assess toxicity and pharmacokinetics in preclinical studies?
- In vitro toxicity : Ames test for mutagenicity; hERG assay for cardiac risk .
- ADME profiling : Measure logP (octanol-water partition) for permeability; microsomal stability tests .
- In vivo PK : Administer via IV/oral routes in rodents and analyze plasma half-life (t₁/₂) .
Q. How can green chemistry principles be applied to improve synthesis sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
